N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound with the molecular formula C14H17NO4S and a molecular weight of 295.35
Preparation Methods
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide involves several steps. The synthetic route typically includes the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under specific conditions to yield the final product . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonamide group or the alkyne moiety.
Scientific Research Applications
This compound has garnered attention in scientific research due to its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets . Industrially, it may be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to be a site for nucleophilic attack, which can lead to various biochemical interactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect certain cellular processes through its interaction with enzymes or receptors.
Comparison with Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide can be compared to other similar compounds such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide and N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-13-6-2-3-7-14(13)19-11-5-4-10-15-20(16,17)12-8-9-12/h2-3,6-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIBCBVVCLEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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